N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)thiophene-2-carboxamide
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Overview
Description
N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)thiophene-2-carboxamide is a synthetic compound that belongs to the class of heterocyclic compounds It features a thiophene ring, which is a five-membered ring containing sulfur, and a pyrimidine ring, which is a six-membered ring containing nitrogen atoms
Mechanism of Action
Target of Action
N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)thiophene-2-carboxamide is a synthetic thiophene derivative . Thiophene derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer . .
Mode of Action
Thiophene derivatives in general have been shown to interact with various biological targets, leading to a wide range of therapeutic effects .
Biochemical Pathways
This compound likely affects multiple biochemical pathways due to its broad range of therapeutic properties . .
Result of Action
Thiophene derivatives in general have been reported to exhibit a wide range of biological and physiological functions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)thiophene-2-carboxamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Attachment of the Thiophene Ring: The thiophene ring is introduced via a coupling reaction, often using reagents like titanium tetrachloride (TiCl4) and pyridine as a base.
Final Coupling: The final step involves coupling the pyrimidine and thiophene rings through a carboxamide linkage, which can be achieved using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the pyrimidine ring or the carboxamide group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the pyrimidine and thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrimidine or thiophene rings.
Scientific Research Applications
N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial agent, particularly against resistant strains of bacteria.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes (OLEDs).
Biological Studies: It is used in studies exploring its effects on various biological pathways and its potential as a kinase inhibitor.
Comparison with Similar Compounds
Similar Compounds
Tipepidine: Contains a thiophene nucleus and is used as an antitussive agent.
Dorzolamide: A thiophene-containing drug used to treat glaucoma.
Tioconazole: An antifungal agent with a thiophene ring.
Uniqueness
N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)thiophene-2-carboxamide is unique due to its combination of a dimethylamino group on the pyrimidine ring and a carboxamide linkage to the thiophene ring. This structure imparts distinct electronic and steric properties, making it a versatile compound for various applications in medicinal chemistry and material science .
Properties
IUPAC Name |
N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4OS/c1-9-7-12(17(2)3)16-11(15-9)8-14-13(18)10-5-4-6-19-10/h4-7H,8H2,1-3H3,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKEVPNXUNOTNBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNC(=O)C2=CC=CS2)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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